molecular formula C23H21NO2 B5138913 2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide

Cat. No.: B5138913
M. Wt: 343.4 g/mol
InChI Key: IMVDNKPZSNNHQI-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide is an organic compound that features a combination of a dimethylphenoxy group and a fluorenyl group linked by an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide typically involves the following steps:

    Formation of 2,4-dimethylphenoxyacetic acid: This can be achieved by reacting 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2,4-dimethylphenoxyacetic acid is then reacted with 9H-fluoren-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or fluorenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or fluorenyl derivatives.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)ethanamide
  • 2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)propionamide
  • 2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)butanamide

Uniqueness

2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dimethylphenoxy and fluorenyl groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-15-7-10-22(16(2)11-15)26-14-23(25)24-19-8-9-21-18(13-19)12-17-5-3-4-6-20(17)21/h3-11,13H,12,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVDNKPZSNNHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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